Benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]-
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Overview
Description
Benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- is a complex organic compound with the molecular formula C13H12N2O2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-aminophenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- typically involves the reaction of benzoic acid derivatives with 2-aminophenyl compounds. One common method is the condensation reaction between benzoic acid and 2-aminophenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the yield and purity of the product. Catalysts such as cobalt or manganese naphthenates can be employed to facilitate the reaction. The process is typically conducted at elevated temperatures and pressures to optimize the reaction kinetics and achieve high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- can be compared with other similar compounds, such as:
Anthranilic acid:
2-Aminobenzophenone: This compound has a similar aminophenyl group but differs in the substitution pattern on the benzene ring.
2-[(2-Aminophenyl)thio]benzoic acid: This compound contains a sulfur atom in place of the oxoethyl group.
The uniqueness of benzoic acid, 2-[2-[(2-aminophenyl)amino]-2-oxoethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62513-22-8 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(2-aminoanilino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c16-12-7-3-4-8-13(12)17-14(18)9-10-5-1-2-6-11(10)15(19)20/h1-8H,9,16H2,(H,17,18)(H,19,20) |
InChI Key |
BYDJDKMQCBXAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
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